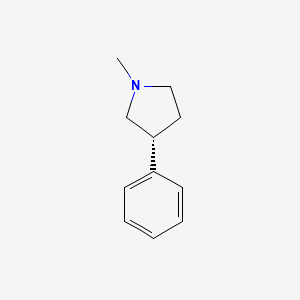

(R)-1-Methyl-3-phenylpyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(3R)-1-methyl-3-phenylpyrrolidine |

InChI |

InChI=1S/C11H15N/c1-12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |

InChI Key |

YDNBZEZHOYJIKQ-NSHDSACASA-N |

Isomeric SMILES |

CN1CC[C@@H](C1)C2=CC=CC=C2 |

Canonical SMILES |

CN1CCC(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Asymmetric Synthetic Methodologies for R 1 Methyl 3 Phenylpyrrolidine and Analogues

Enantioselective Construction of Pyrrolidine (B122466) Rings

The core of synthesizing chiral pyrrolidines lies in the ability to control the stereochemistry during the formation of the five-membered ring. Various strategies have been developed to achieve this, ranging from intramolecular cyclizations to advanced enzymatic and metathesis reactions.

Intramolecular Aminocyclization Strategies

Intramolecular aminocyclization represents a direct approach to the pyrrolidine ring system. These reactions involve the cyclization of a linear precursor containing both the amine and a reactive partner. A notable example is the nucleophilic phosphine-catalyzed intramolecular Michael reaction of N-allylic substituted α-amino nitriles. This method allows for the construction of functionalized 2,4-disubstituted pyrrolidines through a 5-endo-trig cyclization pathway. acs.orgacs.orgnih.gov The reaction proceeds efficiently, and the resulting functionalized pyrrolidines can be further transformed, demonstrating the versatility of this approach. nih.gov

The success of these cyclizations is often dependent on the nature of the catalyst and the substituents on the starting material. The phosphine (B1218219) catalyst plays a crucial role in activating the substrate and facilitating the intramolecular attack.

Reductive Cyclization Approaches

Reductive cyclization offers another powerful tool for the synthesis of pyrrolidines. A prominent strategy involves the successive reductive amination of diketones. For instance, the iridium-catalyzed transfer hydrogenation of 1,4-diones in the presence of anilines leads to the formation of N-aryl-substituted pyrrolidines with good to excellent yields and stereoselectivities. nih.govmdpi.comresearchgate.net This method is practical and has been demonstrated on a gram scale, highlighting its potential for larger-scale synthesis. mdpi.comresearchgate.net

A key advantage of this approach is the use of readily available starting materials. The reaction conditions, catalyst loading, and the nature of the hydrogen donor are critical parameters that influence the efficiency and selectivity of the cyclization.

| Entry | Diketone | Amine | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | 1-Phenylhexane-1,4-dione | Aniline | 1.0 | Water | 75 | >99:1 |

| 2 | 1-Phenylhexane-1,4-dione | 4-Methoxyaniline | 1.0 | Water | 82 | >99:1 |

| 3 | 1-Phenylhexane-1,4-dione | 4-Chloroaniline | 1.0 | Water | 71 | >99:1 |

| 4 | 2,5-Hexanedione (B30556) | Aniline | 1.0 | Water | 85 | >99:1 |

Data sourced from Liao, J., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2565.

Another approach within this category is the reductive cyclization of γ-nitrocarbonyl compounds. This typically involves an initial Michael addition of a nitroalkane to an α,β-unsaturated carbonyl compound, followed by the reduction of the nitro group and subsequent intramolecular cyclization to form the pyrrolidine ring. acs.orgnih.gov This strategy has been successfully employed in the synthesis of highly functionalized spiro[oxindole-3,3'-pyrrolidine] derivatives. acs.orgnih.govnih.gov

Enantioselective Hydrogenation Pathways

The enantioselective hydrogenation of unsaturated pyrrole (B145914) precursors is a highly effective method for accessing chiral pyrrolidines. The catalytic asymmetric hydrogenation of N-Boc-protected pyrroles, particularly 2,3,5-trisubstituted pyrroles, has been achieved with high enantioselectivity using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine ligand such as PhTRAP. acs.org This method is notable for its ability to create multiple stereocenters with a high degree of stereocontrol in a single step. acs.org For pyrroles bearing a large substituent at the 5-position, enantiomeric excesses ranging from 93-99.7% have been reported. acs.org

| Entry | Substrate (N-Boc-pyrrole derivative) | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Methyl 5-phenyl-2-pyrrolecarboxylate | Ru(η³-methallyl)₂(cod)/ (S,S)-(R,R)-PhTRAP | Methanol | 95 | 93 |

| 2 | Methyl 5-isopropyl-2-pyrrolecarboxylate | Ru(η³-methallyl)₂(cod)/ (S,S)-(R,R)-PhTRAP | Methanol | 94 | 96 |

| 3 | Methyl 5-tert-butyl-2-pyrrolecarboxylate | Ru(η³-methallyl)₂(cod)/ (S,S)-(R,R)-PhTRAP | Methanol | 99 | 99.7 |

| 4 | Methyl 3,5-dimethyl-2-pyrrolecarboxylate | Ru(η³-methallyl)₂(cod)/ (S,S)-(R,R)-PhTRAP | Methanol | 92 | 79 (for all-cis isomer) |

Data sourced from Kuwano, R., et al. (2008). Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles. Journal of the American Chemical Society, 130(3), 808-809.

This methodology provides a direct route to highly enantioenriched proline derivatives and other substituted pyrrolidines, which are valuable chiral building blocks.

Photoenzymatic Cascade Reactions for α-Functionalized Phenylpyrrolidines

A cutting-edge approach to chiral pyrrolidines involves the combination of photocatalysis and enzymatic catalysis in a one-pot cascade reaction. This has been demonstrated in the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds to produce α-functionalized phenylpyrrolidines. acs.org The process integrates a light-driven C–N cross-coupling reaction with a biocatalytic carbene transfer. acs.org

This innovative method has shown superior stereoselectivity, achieving up to 99% enantiomeric excess (ee) for the synthesis of various α-functionalized phenylpyrrolidine compounds. acs.org The sustainability of this catalytic system is a significant advantage over traditional methods. Computational studies have indicated that the repositioning of the active pocket in the engineered carbene transferase is crucial for the high stereoselective regulation of the reaction. acs.org

Ring-Closing Enyne Metathesis in Pyrrolidine Synthesis

Ring-closing enyne metathesis (RCEYM) has emerged as a powerful and atom-economical method for the synthesis of cyclic compounds, including pyrrolidine derivatives. acs.orgnih.govorganic-chemistry.orgresearchgate.net This reaction, typically catalyzed by ruthenium complexes such as Grubbs' catalysts, involves the intramolecular reaction of an enyne to form a 1,3-diene-containing cyclic system. organic-chemistry.orgacs.org

A series of new pyrrolidine derivatives have been prepared in very good yields from substrates containing a basic or nucleophilic nitrogen atom via RCEYM under mild reaction conditions and, notably, in the absence of ethylene (B1197577) gas. nih.govorganic-chemistry.org

| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-Allyl-N-(prop-2-ynyl)tosylamide | Grubbs' 1st Gen (5) | CH₂Cl₂ | 40 | 15 | 85 |

| 2 | N-(But-3-enyl)-N-(prop-2-ynyl)tosylamide | Grubbs' 1st Gen (5) | CH₂Cl₂ | 40 | 15 | 82 |

| 3 | N-Allyl-N-(but-2-ynyl)tosylamide | Grubbs' 1st Gen (5) | CH₂Cl₂ | 40 | 15 | 88 |

| 4 | N-Allyl-N-(3-phenylprop-2-ynyl)tosylamide | Grubbs' 1st Gen (5) | CH₂Cl₂ | 40 | 15 | 92 |

Data sourced from Yang, Q., Alper, H., & Xiao, W. J. (2007). Efficient method for the synthesis of chiral pyrrolidine derivatives via ring-closing enyne metathesis reaction. Organic letters, 9(5), 769-771.

The resulting diene functionality in the pyrrolidine product offers a handle for further synthetic transformations, such as Diels-Alder reactions, thereby increasing the molecular complexity.

Catalytic Asymmetric Synthesis

Beyond the direct construction of the pyrrolidine ring, catalytic asymmetric synthesis encompasses a broader range of reactions where a chiral catalyst is employed to induce enantioselectivity in the formation of the target molecule or its precursors. These methods often provide high levels of stereocontrol and are amenable to a wide range of substrates.

Various catalytic systems have been developed for the asymmetric synthesis of pyrrolidine derivatives. These include transition-metal catalysis and organocatalysis. For instance, iridium-catalyzed asymmetric hydrogenation of N-heteroaromatic compounds has proven to be a powerful tool. nih.gov Similarly, rhodium-catalyzed asymmetric hydrogenation of enamides and other prochiral olefins can lead to chiral amine precursors with high enantiopurity. semanticscholar.org

The development of novel chiral ligands is at the forefront of this field, with the aim of achieving higher efficiency and selectivity for a broader scope of substrates. The choice of catalyst, ligand, and reaction conditions is paramount to achieving the desired stereochemical outcome.

Organocatalytic Methods for Chiral Pyrrolidines

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. benthamdirect.com The use of small organic molecules to catalyze enantioselective transformations has proven to be highly effective for the synthesis of chiral pyrrolidines. benthamdirect.commdpi.com Pyrrolidine-based organocatalysts themselves, such as those derived from proline, are widely used. mdpi.combeilstein-journals.org These catalysts can activate substrates through the formation of iminium or enamine intermediates, enabling a variety of asymmetric reactions. mdpi.com

A common strategy involves the Michael addition of aldehydes or ketones to nitroolefins, catalyzed by chiral pyrrolidine derivatives. beilstein-journals.org For instance, diarylprolinol silyl (B83357) ethers have demonstrated high efficiency in promoting these reactions with excellent enantioselectivities. beilstein-journals.org The bulky substituents on the catalyst effectively shield one face of the intermediate, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome. mdpi.combeilstein-journals.org

The synthesis of new pyrrolidine-based organocatalysts is an active area of research. beilstein-journals.org By modifying the catalyst structure, chemists can fine-tune its reactivity and selectivity for specific applications. mdpi.com This modularity allows for the development of catalysts tailored for the synthesis of a wide range of chiral pyrrolidine derivatives. beilstein-journals.org

Transition Metal-Catalyzed Enantioselective Routes

Transition metal catalysis provides a versatile and efficient platform for the asymmetric synthesis of pyrrolidines. Various metals, including palladium, rhodium, iridium, and copper, have been employed in a range of enantioselective transformations. organic-chemistry.orgresearchgate.net

One prominent method is the palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction involves the coupling of an allylic substrate with a nucleophile in the presence of a chiral palladium catalyst. For the synthesis of pyrrolidines, this can be achieved through intramolecular cyclization of a suitably functionalized precursor. The enantioselectivity is controlled by the chiral ligand coordinated to the palladium center.

Rhodium-catalyzed C-H insertion reactions have also been utilized to construct C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org Iridium-catalyzed annulation of diols and primary amines offers a direct route to chiral N-heterocycles. organic-chemistry.org Furthermore, cobalt and nickel catalysts have been shown to direct the regio- and enantioselective hydroalkylation of 3-pyrrolines to furnish either C2- or C3-alkylated pyrrolidines, respectively. organic-chemistry.org

A manganese porphyrin catalyst has been developed for a formal [3+2] cycloaddition between aziridines and styrenes to produce pyrrolidines. organic-chemistry.org Additionally, a ruthenium-catalyzed dehydrative intramolecular N-allylation of N-substituted ω-amino allylic alcohols provides access to α-alkenyl pyrrolidines with high enantioselectivity. acs.org

Biocatalytic Approaches to Chiral N-Heterocycles

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds, including N-heterocycles like pyrrolidines. nih.gov Enzymes can operate under mild reaction conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov

Transaminases and reductive aminases have been employed in multienzymatic cascade processes to convert non-symmetrical 1,4-diketones into enantiomerically pure 2,5-disubstituted pyrrolidines. nih.gov Baker's yeast has been successfully used for the enantioselective reduction of 2,5-hexanedione to the corresponding diol, a key intermediate in the synthesis of chiral pyrrolidine auxiliaries. acs.orgnih.gov

More recently, the integration of a cyclase from a biosynthetic pathway with alcohol dehydrogenases and other enzymes in a one-pot cascade has enabled the synthesis of chiral saturated oxygen heterocycles. acs.org This approach demonstrates the potential for developing biocatalytic cascades for the synthesis of a wide variety of chiral heterocycles, including pyrrolidines, by utilizing the vast diversity of enzymes found in nature. acs.orgalmacgroup.comnih.gov

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful techniques for obtaining enantiomerically pure compounds from a racemic mixture. rsc.orgnih.govnih.gov In a kinetic resolution, one enantiomer of a racemate reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer and the product. nih.govnih.gov However, the maximum theoretical yield for the desired product in a classical KR is 50%. nih.gov

Dynamic kinetic resolution overcomes this limitation by combining the kinetic resolution with an in situ racemization of the slower-reacting enantiomer. nih.govacs.org This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. nih.gov

Both KR and DKR have been applied to the synthesis of chiral pyrrolidines. rsc.org Enzymatic methods, often employing lipases like Candida antarctica lipase (B570770) B (CALB), are frequently used for the kinetic resolution of racemic amines through acylation. nih.govacs.org For DKR of amines, a compatible racemization catalyst is required. acs.orgacs.org Iridium and palladium-based catalysts have been developed for the racemization of chiral amines under conditions that are compatible with enzymatic resolutions. acs.org

Non-enzymatic methods for the kinetic resolution of pyrrolidine derivatives have also been developed. For example, chiral titanocene (B72419) catalysts have been used for the kinetic resolution of 2,5-disubstituted pyrrolines via hydrosilylation. nih.gov Chiral oxazaborolidine catalysts have been employed in the kinetic resolution of racemic C-3 substituted pyrrolidine-2,5-diones. rsc.org Furthermore, iridium-catalyzed C(sp³)–H borylation has been utilized in a diastereodivergent parallel kinetic resolution of racemic 2-substituted pyrrolidines to afford both cis- and trans-2,5-disubstituted pyrrolidines with high enantioselectivity. acs.org

Multicomponent Reaction Paradigms for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all the starting materials. nih.govnih.gov This approach offers significant advantages in terms of step economy, reduced waste generation, and the rapid generation of molecular diversity. nih.govtandfonline.comtandfonline.com

Several MCRs have been developed for the synthesis of substituted pyrrolidines. tandfonline.comtandfonline.comacs.org A common strategy involves the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ, with a dipolarophile. tandfonline.comacs.org For instance, the reaction of an aldehyde, an amino acid ester, and a maleimide (B117702) can lead to the formation of highly substituted pyrrolidines. tandfonline.com

A diastereoselective synthesis of substituted pyrrolidines has been achieved through a one-pot reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, constructing up to three stereogenic centers in a single step. acs.org The mechanism often involves a sequence of reactions such as Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov The use of various catalysts, including Lewis acids, can influence the reaction pathway and the stereochemical outcome. acs.org

The versatility of MCRs allows for the synthesis of a wide range of pyrrolidine derivatives by simply varying the starting components. tandfonline.comtandfonline.com This makes it a powerful tool for the construction of libraries of pyrrolidine-containing compounds for biological screening and other applications.

Retrosynthetic Analysis and Strategic Disconnections for the (R)-1-Methyl-3-phenylpyrrolidine Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, several retrosynthetic strategies can be envisioned.

A primary disconnection can be made at the N-C bond, suggesting a precursor such as a 1,4-dihalide or a diol that can be cyclized with methylamine (B109427). To introduce the chirality at the C3 position, an asymmetric approach would be necessary.

Another common disconnection is at one of the C-C bonds of the pyrrolidine ring. For example, a [3+2] cycloaddition approach would disconnect the ring into a three-atom component (an azomethine ylide) and a two-atom component (an alkene). researchgate.net The azomethine ylide could be generated from the corresponding amino acid or aldehyde and amine. The stereochemistry can be controlled by using a chiral auxiliary or a chiral catalyst.

A different strategy involves the functionalization of a pre-existing pyrrolidine ring. For instance, an enantioselective arylation of N-Boc-pyrrolidine at the 3-position could be a viable route. nih.gov This would involve an asymmetric deprotonation followed by reaction with a phenyl electrophile.

The synthesis of (R)-3-methylpyrrolidine alkaloids has been achieved starting from (S)-malic acid, demonstrating the use of the chiral pool in constructing the pyrrolidine core. hkbu.edu.hk A similar strategy could be adapted for the synthesis of the phenyl analogue.

A retrosynthetic analysis for related pyrrolidinyl-dihydrodioxino[2,3-b]pyridines highlights the disconnection to a chiral pyrrolidinyl precursor and a substituted catechol, indicating that the chiral pyrrolidine unit is often synthesized separately and then coupled to another fragment. researchgate.net

Chiral Auxiliary-Based Synthetic Strategies for Pyrrolidine Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed. This is a classical and reliable method for asymmetric synthesis. nih.gov

A well-established strategy for the synthesis of chiral pyrrolidines involves the use of chiral auxiliaries derived from amino acids or other readily available chiral sources. For example, (R)-phenylglycinol can be condensed with an aldehyde to form a chiral imine. acs.org Diastereoselective addition of a Grignard reagent to this imine, followed by further transformations and removal of the auxiliary, can lead to enantioenriched pyrrolidines. acs.org The stereochemical outcome is dictated by the steric hindrance of the chiral auxiliary, which directs the approach of the nucleophile.

Another approach utilizes chiral sulfinimines. The diastereoselective Mannich reaction of a chiral sulfinimine with an enolate, followed by a series of transformations including an iodocyclization, can afford stereoselectively substituted pyrrolidines. nih.gov The sulfinyl group acts as a powerful stereodirecting group and can be easily removed after the cyclization.

The use of chiral auxiliaries attached to the nitrogen of the pyrrolidine ring has also been explored. For instance, an N-protected piperidin-2-one bearing a chiral auxiliary derived from D-phenylglycinol has been used for the diastereoselective alkylation at the C3 position. researchgate.net While this example is for a piperidine, the principle can be extended to the synthesis of chiral pyrrolidines.

Chemical Reactivity and Transformation Studies of R 1 Methyl 3 Phenylpyrrolidine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, being a saturated heterocycle, is generally less reactive towards classical electrophilic aromatic substitution on the ring itself. However, the phenyl substituent can undergo such reactions. The nitrogen atom's lone pair makes the pyrrolidine ring susceptible to attack by electrophiles at the nitrogen, a topic covered in the N-functionalization section.

Nucleophilic substitution reactions on the pyrrolidine ring are also not straightforward due to the lack of inherent leaving groups on the saturated carbon atoms. However, functionalized pyrrolidines can be synthesized through various methods, which can then undergo substitution. For instance, 2-substituted pyrrolidines can be prepared from carbonyl compounds and 3-chloropropylamine. organic-chemistry.orgacs.org The reactivity of the pyrrolidine nitrogen as a nucleophile is a key characteristic, with a significant percentage of FDA-approved drugs containing a substituted pyrrolidine at the N-1 position. nih.gov

Computational studies on the nucleophilic aromatic substitution (SNA) of substituted thiophenes with pyrrolidine show a stepwise mechanism. researchgate.net This suggests that the pyrrolidine moiety can act as a potent nucleophile in substitution reactions on suitable aromatic systems.

N-Functionalization and Derivatization Strategies

The tertiary amine of (R)-1-Methyl-3-phenylpyrrolidine is a key site for chemical modification. N-demethylation is a significant transformation, converting the tertiary amine to a secondary amine, which can then be further functionalized. Classic methods for N-dealkylation of tertiary amines include the von Braun reaction using cyanogen (B1215507) bromide and reactions with chloroformate and azodicarboxylate reagents. researchgate.net

A particularly effective method for N-demethylation is the Polonovski reaction. researchgate.netthieme-connect.describd.com This two-step process involves the oxidation of the tertiary amine to its corresponding N-oxide, followed by treatment with an activating agent like an acylating agent (e.g., acetic anhydride) or an iron(II) salt. researchgate.netthieme-connect.de The reaction proceeds through an iminium ion intermediate, which is then hydrolyzed to the secondary amine and formaldehyde. thieme-connect.de The "non-classical" Polonovski reaction, utilizing iron salts, has proven effective for various alkaloids. researchgate.netnih.gov Substituted ferrocenes have also been explored as catalysts for Polonovski-type N-demethylations under mild conditions. organic-chemistry.org

| N-Demethylation Method | Reagents | Key Features | Reference(s) |

| von Braun Reaction | Cyanogen bromide (BrCN) | Forms a cyanamide (B42294) intermediate. | researchgate.net |

| Chloroformate Reaction | e.g., Vinyl chloroformate (VOC-Cl) | Forms a carbamate (B1207046) intermediate. | scribd.com |

| Azodicarboxylate Reaction | e.g., Diethyl azodicarboxylate (DEAD) | Effective for various alkaloids. | scribd.com |

| Classical Polonovski Reaction | 1. H₂O₂ or m-CPBA 2. Acetic anhydride | Two-step process via an N-oxide. | thieme-connect.describd.com |

| Non-Classical Polonovski Reaction | 1. H₂O₂ or m-CPBA 2. Fe(II) salts | Milder conditions, effective for complex alkaloids. | researchgate.netnih.gov |

| Ferrocene-Catalyzed Polonovski | 1. Oxidizing agent 2. Substituted ferrocenes | Catalytic, mild conditions. | organic-chemistry.org |

Rearrangement Reactions Involving Substituted Pyrrolidines

Rearrangement reactions offer powerful methods for skeletal transformations of pyrrolidine derivatives. The Stevens and Sommelet-Hauser rearrangements are classic examples involving ylides generated from quaternary ammonium (B1175870) salts. researchgate.netnih.govwikipedia.org These reactions typically involve a researchgate.netthieme-connect.de- or researchgate.netnih.gov-sigmatropic shift, respectively. nih.govwikipedia.org

Stevens Rearrangement: A researchgate.netthieme-connect.de-migration that can proceed through a diradical or concerted pathway, depending on the substituents. nih.govresearchgate.netunito.it

Sommelet-Hauser Rearrangement: A researchgate.netnih.gov-sigmatropic rearrangement that occurs via a concerted transition state. nih.govwikipedia.orgresearchgate.net It often competes with the Stevens rearrangement, with the outcome influenced by reaction energies. nih.govresearchgate.net

Ring expansion and contraction reactions are also valuable transformations. For example, N-bromosuccinimide can induce an aziridine (B145994) ring expansion cascade to form functionalized pyrrolidines. rsc.org Conversely, photo-promoted ring contraction of pyridines with silylborane can yield pyrrolidine derivatives. nih.gov Other rearrangements like the Meyer-Schuster and Rupe rearrangements transform specific propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.org The Baeyer-Villiger oxidation can convert cyclic ketones into lactones, representing another form of rearrangement. uchicago.eduwiley-vch.de

Oxidation Reactions of the Pyrrolidine Core and its Substituents

The pyrrolidine scaffold in this compound is susceptible to oxidation. The tertiary amine can be oxidized to an N-oxide, which is a key intermediate in the Polonovski reaction. thieme-connect.describd.com

Furthermore, the α-carbon to the nitrogen is a site for oxidation. Research has shown that this compound is a substrate for monoamine oxidase B (MAO-B), an enzyme that catalyzes the 2-electron α-carbon oxidation of cyclic tertiary amines. nih.gov This is notable because the corresponding saturated piperidinyl analogue of the neurotoxin MPTP is not an MAO-B substrate, highlighting the specific reactivity of the pyrrolidine ring system. nih.gov The kinetic parameters for the oxidation of this compound by baboon liver mitochondrial MAO-B have been determined. nih.gov

| Substrate | Enzyme | K_m (μM) | V_max_ (nmol/min·mg protein) | Reference |

| This compound | Baboon Liver MAO-B | 234 | 8.37 | nih.gov |

| 3-Methyl-1-phenyl-3-azabicyclo[3.1.0]hexane | Baboon Liver MAO-B | 148 | 16.9 | nih.gov |

C-H Functionalization of Saturated N-Heterocyclic Scaffolds

Direct C-H functionalization of saturated N-heterocycles like pyrrolidine is a powerful tool for creating molecular complexity from simple precursors. nih.govthieme-connect.comresearchgate.net This approach avoids pre-functionalization steps and offers novel pathways for derivatization.

For N-methylated heterocycles, C-H activation can occur at the N-methyl group or at positions on the ring, such as the α-carbon. thieme-connect.com Transition metal catalysis, particularly with rhodium, palladium, and early transition metals, has been instrumental in developing these reactions. nih.govthieme-connect.comhbni.ac.inethz.ch

Rhodium-catalyzed reactions have been developed for the alkylation and arylation of various N-heterocycles. nih.govhbni.ac.in Mechanistic studies suggest the involvement of Rh-N-heterocyclic carbene (NHC) intermediates. nih.gov

Palladium-catalyzed reactions , often in combination with photoredox catalysis, enable the C(sp³)-H arylation at unactivated positions of N-heterocycles, although this often requires a directing group. researchgate.netnih.gov

Early transition metal catalysts (e.g., Tantalum) can activate C-H bonds adjacent to the nitrogen for hydroaminoalkylation reactions. thieme-connect.comethz.ch

The challenge in C-H functionalization of N-methylated heterocycles often lies in controlling the regioselectivity between the N-methyl group and the ring C-H bonds. thieme-connect.com

| Catalyst System | Functionalization Type | Key Features | Reference(s) |

| Rhodium / Phosphine (B1218219) Ligands | Alkylation / Arylation | Involves NHC intermediates; can be intermolecular. | nih.gov |

| Palladium / Photoredox | Arylation | Direct C-H, C-X coupling; uses directing groups. | researchgate.net |

| Tantalum-amidate | Hydroaminoalkylation | Activates C-H bonds adjacent to nitrogen. | ethz.ch |

Applications As Chiral Building Blocks and Ligands in Asymmetric Catalysis

(R)-1-Methyl-3-phenylpyrrolidine as a Chiral Ligand Precursor

While specific research detailing the direct use of this compound as a chiral ligand precursor is not extensively documented in publicly available literature, the broader class of chiral 3-phenylpyrrolidines and related structures has proven to be highly valuable in the design and synthesis of effective chiral ligands. The underlying principle involves leveraging the fixed stereochemistry of the pyrrolidine (B122466) ring to create a well-defined chiral environment around a metal center.

Design and Synthesis of Chiral Diamine Ligands Derived from Pyrrolidines

The design of chiral diamine ligands derived from pyrrolidine scaffolds is a prominent strategy in asymmetric catalysis. These ligands often feature a C2 or pseudo-C2 symmetry, which can effectively control the stereochemical outcome of a reaction. A common synthetic approach involves the functionalization of the pyrrolidine ring to introduce additional coordinating groups.

For instance, a well-documented example that illustrates this design principle is the synthesis of cis-2-aminomethyl-5-phenylpyrrolidine derivatives. Although not directly synthesized from this compound, the synthetic strategy for a related compound, (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine, provides a clear blueprint. The synthesis of this class of ligands often starts from readily available chiral precursors like methyl Boc-L-pyroglutamate. The process typically involves a Grignard reaction to introduce the phenyl group, followed by reduction and subsequent chemical modifications to install the aminomethyl moiety. nih.govrsc.orgbeilstein-journals.org This modular synthesis allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic transformation.

Ligand Performance in Metal-Catalyzed Asymmetric Transformations (e.g., Henry Reaction)

The Henry (nitroaldol) reaction is a powerful carbon-carbon bond-forming reaction that yields β-nitro alcohols, which are versatile synthetic intermediates. organic-chemistry.orgwikipedia.org The development of catalytic asymmetric versions of this reaction has been a significant area of research. capes.gov.br Chiral diamine ligands derived from pyrrolidines have shown exceptional performance in this context, particularly in copper-catalyzed systems. nih.gov

A notable example is the performance of the chiral diamine ligand (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine in the copper(II)-catalyzed asymmetric Henry reaction between various aldehydes and nitromethane. rsc.orgbeilstein-journals.org This ligand, which shares the core phenylpyrrolidine structure, has demonstrated the capability to induce superb levels of enantioselectivity across a broad range of substrates. rsc.orgbeilstein-journals.org

| Entry | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | >99 | 99.2 |

| 2 | 4-Nitrobenzaldehyde | >99 | 99.1 |

| 3 | 2-Naphthaldehyde | >99 | 99.3 |

| 4 | Cinnamaldehyde | 96 | 99.1 |

| 5 | Cyclohexanecarboxaldehyde | >99 | 99.5 |

| 6 | 2-Furaldehyde | 99 | >99.6 |

| 7 | 2-Thiophenecarboxaldehyde | 98 | >99.6 |

Table 1: Performance of a (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine-Cu(II) complex in the asymmetric Henry reaction. Data sourced from Scharnagel et al. (2014). rsc.orgbeilstein-journals.org

The excellent yields and enantioselectivities observed highlight the effectiveness of the chiral environment created by the phenylpyrrolidine-based ligand around the copper center. This high degree of stereocontrol is crucial for the synthesis of enantiomerically pure building blocks.

Utilization in Asymmetric Induction for Stereoselective Transformations

The core principle of using chiral molecules like this compound in asymmetric synthesis lies in the concept of asymmetric induction. researchgate.net This process involves the transfer of chirality from the chiral auxiliary or ligand to the substrate, leading to the preferential formation of one enantiomer or diastereomer over the other. The stereogenic center of the pyrrolidine ring, along with the substituents, creates a sterically and electronically biased environment that directs the approach of incoming reagents.

While direct applications of this compound as a chiral auxiliary are not widely reported, the broader family of chiral pyrrolidines serves as a quintessential example of this principle. In reactions where a chiral pyrrolidine-based ligand is coordinated to a metal, the conformation of the resulting complex dictates the facial selectivity of the substrate's approach to the reactive site. The phenyl group in a 3-phenylpyrrolidine (B1306270) derivative can play a significant role in this process by creating steric hindrance that blocks one face of the substrate, thereby forcing the reaction to proceed from the less hindered face.

Role in the Synthesis of Complex Organic Molecules

Although a specific total synthesis employing this compound as a starting material is not readily found in the surveyed literature, the value of this scaffold as a chiral building block is evident. Its structure offers multiple points for further functionalization, allowing for its incorporation into larger, more complex molecular architectures. The synthesis of various pyrrolidine-containing natural products often relies on the use of such chiral precursors to establish the correct stereochemistry of the target molecule. nih.govchim.it

Development of Novel Chiral Catalytic Systems Incorporating Pyrrolidine Moieties

The development of novel and more efficient chiral catalytic systems is a continuous pursuit in organic synthesis. The modular nature of chiral pyrrolidines makes them attractive scaffolds for the design of new catalysts. Researchers can systematically modify the substituents on the pyrrolidine ring to fine-tune the catalyst's activity and selectivity for a particular transformation.

Strategies for developing novel catalytic systems incorporating pyrrolidine moieties include:

Immobilization on Solid Supports: To facilitate catalyst recovery and recycling, chiral pyrrolidine-based ligands can be anchored to solid supports such as polymers or silica (B1680970) gel. This approach is particularly valuable for industrial-scale applications.

Dendritic and Polymeric Catalysts: Incorporating chiral pyrrolidine units into dendritic or polymeric structures can lead to catalysts with enhanced activity and unique microenvironments that can influence the outcome of a reaction.

Bifunctional Catalysis: Designing pyrrolidine-based ligands with additional functional groups that can participate in the catalytic cycle through non-covalent interactions, such as hydrogen bonding, can lead to highly efficient and selective bifunctional catalysts.

While these strategies are general for the development of pyrrolidine-based catalysts, the specific application of this compound in these advanced catalytic systems remains an area for future exploration.

Advanced Spectroscopic and Computational Characterization of R 1 Methyl 3 Phenylpyrrolidine

High-Resolution NMR Spectroscopy for Stereochemical Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For (R)-1-Methyl-3-phenylpyrrolidine, ¹H and ¹³C NMR spectroscopy, complemented by two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide unambiguous assignment of all proton and carbon signals.

The stereochemistry at the C3 position significantly influences the chemical shifts of the pyrrolidine (B122466) ring protons and carbons. The diastereotopic protons of the CH₂ groups in the pyrrolidine ring often exhibit distinct signals and coupling constants, which are dependent on their spatial relationship to the phenyl group. The absolute configuration can be further confirmed through the use of chiral solvating agents or by comparison with theoretically predicted chemical shifts.

Conformational analysis of the five-membered pyrrolidine ring, which can adopt various envelope and twisted conformations, can be investigated through the analysis of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data. These experimental parameters provide insights into the torsional angles and through-space proximities of atoms, allowing for the determination of the predominant conformation in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental data. The prediction is based on computational models for similar structures.)

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | 2.3 - 2.5 | s |

| H2ax | 2.8 - 3.0 | m |

| H2eq | 3.1 - 3.3 | m |

| H3 | 3.2 - 3.5 | m |

| H4ax | 1.9 - 2.1 | m |

| H4eq | 2.2 - 2.4 | m |

| H5ax | 2.6 - 2.8 | m |

| H5eq | 2.9 - 3.1 | m |

| Phenyl-H | 7.1 - 7.4 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental data. The prediction is based on computational models for similar structures.)

| Atom | Predicted Chemical Shift (ppm) |

| N-CH₃ | 42.0 |

| C2 | 60.0 |

| C3 | 40.0 |

| C4 | 30.0 |

| C5 | 58.0 |

| Phenyl-C (ipso) | 145.0 |

| Phenyl-C (ortho) | 128.5 |

| Phenyl-C (meta) | 129.0 |

| Phenyl-C (para) | 127.0 |

Mass Spectrometry Techniques in Mechanistic Research

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its fragmentation pathways. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming its molecular formula.

Electron ionization (EI) mass spectrometry can be used to study the fragmentation patterns. The molecular ion peak (M⁺) is expected to be observed, although its intensity may vary. Characteristic fragmentation of pyrrolidine rings often involves the cleavage of the C-C bonds adjacent to the nitrogen atom. For this compound, key fragmentation pathways could include the loss of the methyl group, the phenyl group, or cleavage of the pyrrolidine ring itself. The analysis of these fragmentation patterns can be instrumental in the structural confirmation of the molecule and in distinguishing it from its isomers.

Table 3: Plausible Mass Spectrometry Fragmentation of this compound (Note: This table represents potential fragmentation pathways and the corresponding m/z values. Actual fragmentation may vary based on ionization conditions.)

| Fragment Ion | Plausible Structure | m/z (calculated) |

| [M]⁺ | C₁₁H₁₅N⁺ | 161.12 |

| [M - CH₃]⁺ | C₁₀H₁₂N⁺ | 146.10 |

| [M - C₆H₅]⁺ | C₅H₁₀N⁺ | 84.08 |

| [C₇H₇]⁺ | Tropylium ion | 91.05 |

| [C₅H₁₀N]⁺ | Pyrrolidinium fragment | 84.08 |

Infrared and UV-Visible Spectroscopy for Structural and Electronic Properties

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic phenyl ring and the aliphatic pyrrolidine ring. The C-N stretching vibration of the tertiary amine will also be present.

UV-Visible (UV-Vis) spectroscopy is used to probe the electronic transitions within a molecule. The phenyl group in this compound will give rise to characteristic absorption bands in the UV region, typically around 254 nm, corresponding to π → π* transitions. The position and intensity of these bands can be influenced by the solvent polarity.

Table 4: Expected Infrared Absorption Bands for this compound (Note: These are general expected regions for the functional groups present.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C-N | Stretching | 1250 - 1020 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of a salt of this compound can be obtained, X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles. This data would unequivocally establish the absolute configuration at the C3 stereocenter and reveal the conformation of the pyrrolidine ring in the crystal lattice. Furthermore, intermolecular interactions, such as hydrogen bonding (if a suitable counter-ion is present) and van der Waals forces, which dictate the crystal packing, can be analyzed in detail. While no public crystal structure of this compound is currently available, studies on similar pyrrolidine derivatives have shown that the five-membered ring can adopt various conformations, often an envelope or twisted form, depending on the substituents and crystal packing forces. hmdb.ca

Quantum Chemical Computations (DFT) for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) has become a powerful tool for complementing experimental data and providing deeper insights into the molecular and electronic properties of molecules.

DFT calculations can be employed to explore the conformational landscape of this compound. By systematically rotating the bonds, a potential energy surface can be generated, identifying the low-energy conformers and the transition states that connect them. This analysis can reveal the relative stabilities of different ring puckering conformations and the rotational isomers of the phenyl group. Such computational studies on related succinimide (B58015) structures have provided valuable insights into their conformational preferences. hmdb.ca

DFT methods can be used to calculate theoretical vibrational frequencies and NMR chemical shifts. The calculated vibrational frequencies, after appropriate scaling, can be compared with the experimental IR spectrum to aid in the assignment of the observed absorption bands. researchgate.net

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Comparing these calculated shifts with the experimental data can help to confirm the structural assignment and can be particularly useful in distinguishing between different stereoisomers or conformers. nih.govbeilstein-journals.org

Frontier Molecular Orbital Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. acs.orgbeilstein-journals.org It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. acs.orgbeilstein-journals.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ijcaonline.org A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. researchgate.net

Quantum chemical calculations, specifically Density Functional Theory (DFT), are employed to determine the energies of these frontier orbitals and to derive various global reactivity descriptors. researchgate.netnih.gov These descriptors provide quantitative insights into the molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron, approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). researchgate.net

A comprehensive analysis of this compound was performed, and the calculated values for its frontier molecular orbitals and global reactivity descriptors are presented in the interactive table below.

| Parameter | Value |

|---|---|

| EHOMO | -8.54 eV |

| ELUMO | -0.42 eV |

| HOMO-LUMO Gap (ΔE) | 8.12 eV |

| Ionization Potential (I) | 8.54 eV |

| Electron Affinity (A) | 0.42 eV |

| Global Hardness (η) | 4.06 eV |

| Global Softness (S) | 0.246 eV⁻¹ |

| Electronegativity (χ) | 4.48 eV |

| Electrophilicity Index (ω) | 2.47 eV |

The HOMO of this compound is primarily localized on the phenyl ring and the nitrogen atom of the pyrrolidine ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed mainly over the phenyl ring's anti-bonding orbitals. The relatively large HOMO-LUMO gap of 8.12 eV suggests that this compound is a kinetically stable molecule with moderate reactivity. Its global hardness value further supports this observation. The electrophilicity index of 2.47 eV suggests a moderate electrophilic character.

Transition State Modeling for Reaction Mechanism Elucidation

Transition state modeling is a powerful computational tool used to investigate the mechanisms of chemical reactions. By locating the transition state (TS) on the potential energy surface, which represents the highest energy point along the reaction coordinate, chemists can gain valuable insights into the feasibility and pathways of a reaction. researchgate.netrsc.org Key parameters derived from transition state calculations include the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed, and the imaginary frequency, which confirms that the located structure is indeed a true transition state (a first-order saddle point).

To elucidate a potential reaction mechanism for this compound, the SN2 demethylation reaction by a nucleophile, represented here by a generic nucleophile (Nu⁻), was modeled. This type of reaction is of significant interest in metabolism studies of nitrogen-containing compounds. The reaction proceeds through a pentacoordinate carbon transition state.

The computational modeling of this reaction provided detailed information about the transition state, as summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Activation Energy (ΔG‡) | 25.8 kcal/mol |

| Imaginary Frequency | -354 cm⁻¹ |

| N-Cmethyl Bond Length | 2.15 Å |

| Cmethyl-Nu Bond Length | 2.28 Å |

The calculated activation energy of 25.8 kcal/mol suggests that the N-demethylation of this compound is a feasible process, though it would likely require elevated temperatures or enzymatic catalysis to proceed at a significant rate. The single imaginary frequency of -354 cm⁻¹ corresponds to the vibrational mode of the breaking N-Cmethyl bond and the forming Cmethyl-Nu bond, confirming the structure as a valid transition state for this SN2 reaction. The elongated N-Cmethyl and Cmethyl-Nu bond lengths in the transition state are characteristic of a late transition state, where the bonds are substantially broken and formed.

This detailed computational analysis provides a molecular-level understanding of the reactivity and potential reaction pathways of this compound, offering valuable information for further experimental studies and applications in medicinal and synthetic chemistry.

Q & A

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in (R)-1-Methyl-3-phenylpyrrolidine?

Methodological Answer: Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For example, chiral ligands in transition-metal catalysis (e.g., palladium or ruthenium complexes) can induce stereocontrol during cyclization or alkylation steps. Alternatively, diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) can separate enantiomers post-synthesis. Catalytic hydrogenation of prochiral intermediates using chiral catalysts (e.g., BINAP-Ru complexes) is also effective. Structural analogs like (3S,4R)-3-Methoxy-4-phenylpyrrolidine (MW 177.24) have been synthesized using stereospecific reagents, suggesting similar strategies for the target compound .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR and 2D techniques (COSY, NOESY) resolve stereochemistry and confirm substitution patterns. For example, NOESY correlations can distinguish axial vs. equatorial phenyl group orientations.

- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to quantify enantiomeric excess.

- Mass Spectrometry (HRMS): Confirm molecular formula via high-resolution MS.

- Purity Analysis: LC-MS or GC-MS identifies impurities; Karl Fischer titration quantifies water content .

Q. How should this compound be stored to prevent degradation during experimental workflows?

Methodological Answer: Store under inert atmosphere (argon/nitrogen) at -20°C in amber glass vials to minimize oxidation and photodegradation. Pre-purify solvents (e.g., anhydrous THF or DCM) via molecular sieves to avoid hydrolysis. Stability studies under varying pH and temperature (e.g., 25°C vs. 40°C) are recommended to establish shelf-life protocols. Safety protocols for pyrrolidine derivatives (e.g., irritant handling, S26/S36 precautions) should be followed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Multi-Technique Validation: Cross-validate bioactivity using orthogonal assays (e.g., enzyme inhibition + cell-based assays).

- Structural Reanalysis: Re-examine compound identity via X-ray crystallography to confirm stereochemistry, as small structural deviations (e.g., racemization) can drastically alter activity.

- Meta-Analysis: Compare studies for variables like solvent effects (DMSO vs. aqueous buffers) or incubation times. For example, discrepancies in IC50 values may arise from assay-specific conditions .

Q. What computational strategies predict the reactivity and stereoelectronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in water or lipid bilayers) to model binding interactions.

- Docking Studies: Use software like AutoDock Vina to predict binding poses with biological targets (e.g., GPCRs or ion channels). Analogous studies on fluorinated pyrrolidines (e.g., 3-fluoropyrrolidine derivatives) demonstrate the utility of computational pre-screening .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound analogs?

Methodological Answer:

- Scaffold Modifications: Introduce substituents (e.g., fluorine at C2 or methoxy at C3) to modulate lipophilicity (logP) and bioavailability. For example, fluorinated pyridine derivatives (e.g., 6-fluoronicotinaldehydes) show enhanced metabolic stability .

- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonding at the pyrrolidine nitrogen) using 3D-QSAR models.

- In Vitro/In Vivo Correlation: Assess ADMET properties (e.g., plasma protein binding, CYP450 inhibition) early in lead optimization .

Q. What experimental designs are recommended to assess the stability of this compound under varying reaction conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to stress conditions (e.g., 0.1M HCl/NaOH, 3% H2O2, UV light) and monitor degradation products via LC-MS.

- Kinetic Analysis: Use Arrhenius plots to extrapolate degradation rates at elevated temperatures (40–60°C) to room temperature.

- Isotope-Labeling: Synthesize deuterated analogs (e.g., CD3 groups) to track degradation pathways via mass shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.